methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . Another approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a kinase inhibitor and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Imidazole Derivatives: Known for their antimicrobial potential.
Uniqueness
Methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is unique due to its specific ring structure and the combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-11-7(8(12)13-2)5-3-9-4-6(5)10-11;/h9H,3-4H2,1-2H3;1H |
InChI Key |
YGLCIFWMCKGJHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CNCC2=N1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.